Product packaging for N-(2-Hydroxyethyl)ethylenediamine(Cat. No.:CAS No. 111-41-1)

N-(2-Hydroxyethyl)ethylenediamine

Cat. No.: B041792
CAS No.: 111-41-1
M. Wt: 104.15 g/mol
InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine is a versatile and valuable diamine derivative extensively utilized in chemical synthesis and materials science research. Its molecular structure, featuring both primary and secondary amine groups along with a terminal hydroxyl group, confers unique reactivity and coordination properties. A primary application is its role as an effective chelating agent and key precursor for the synthesis of macrocyclic ligands, such as cyclens, which are crucial in the development of contrast agents for magnetic resonance imaging (MRI) research and catalysts for various organic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O B041792 N-(2-Hydroxyethyl)ethylenediamine CAS No. 111-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylamino)ethanol
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InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2
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InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCO)N
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Molecular Formula

C4H12N2O
Record name AMINOETHYLETHANOLAMINE
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DSSTOX Substance ID

DTXSID7025423
Record name N-(Hydroxyethyl)ethylenediamine
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Molecular Weight

104.15 g/mol
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Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor.
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Record name Ethanol, 2-[(2-aminoethyl)amino]-
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Boiling Point

460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F
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Flash Point

216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE
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Density

1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028
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Vapor Density

3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg
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Color/Form

COLORLESS LIQ

CAS No.

111-41-1
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Record name (2-Hydroxyethyl)ethylenediamine
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Significance of N 2 Hydroxyethyl Ethylenediamine in Chemical Science

N-(2-Hydroxyethyl)ethylenediamine (HEED) is a foundational chemical building block whose importance stems from its multifunctional character. It serves as a key precursor and intermediate in the synthesis of a wide array of more complex molecules and materials. thermofisher.comfishersci.co.uk Its utility is particularly pronounced in its role as a ligand in coordination chemistry and as a versatile chelating agent. sigmaaldrich.comscientificlabs.co.uk

The compound's significance is demonstrated in several key areas of chemical synthesis and application:

Chemical Intermediate: HEED is an important intermediate in the manufacturing of products such as fuel and lube oil additives, surfactants, fabric softeners, and chelating agents. thermofisher.comfishersci.co.uk

Coordination Chemistry: As a ligand, HEED is used in the preparation of various metal complexes, including polymeric cyano-bridged platinum(II) complexes and coordination polymers containing nickel, copper, and platinum. sigmaaldrich.comsigmaaldrich.com Its ability to form stable complexes is crucial.

Ionic Liquids: It serves as a precursor in the synthesis of room-temperature ionic liquids (RTILs), such as the acetate (B1210297) and formate (B1220265) ammonium (B1175870) salts of N-(2-hydroxyethyl)-ethylenediamine. sigmaaldrich.comresearchgate.net These RTILs are investigated for their unique thermal and dielectric properties. researchgate.net

Chelating Agents: The compound is a building block for more complex chelating agents like this compound-N,N′,N′-triacetic acid (HEDTA). scientificlabs.co.uk HEDTA is noted for its ability to form stable complexes with a variety of metal ions, including iron, zinc, manganese, and uranium. scientificlabs.co.ukosti.gov

Application AreaSpecific Use of this compoundReference
Industrial Synthesis Intermediate for lube oil additives, fuel additives, surfactants, fabric softeners. thermofisher.comfishersci.co.uk
Coordination Chemistry Ligand for preparing polymeric metal complexes (e.g., with Pt, Ni, Cu). sigmaaldrich.comsigmaaldrich.com
Advanced Materials Precursor for Room-Temperature Ionic Liquids (RTILs). sigmaaldrich.comresearchgate.net
Chelation Precursor for the synthesis of HEDTA, a multidentate chelating agent. scientificlabs.co.ukosti.gov

Historical Context of N 2 Hydroxyethyl Ethylenediamine Research

Research into N-(2-Hydroxyethyl)ethylenediamine and its derivatives dates back to at least the mid-20th century, driven by an interest in its coordination chemistry and potential applications. Early studies focused on understanding its interactions with metal ions and establishing methods for its synthesis and the synthesis of its derivatives.

A timeline of key historical research milestones includes:

1960: A study was published on the metal ion complexes of N,N′-Bis-(2-hydroxyethyl)-ethylenediamine, a related compound, including an investigation of the reaction of its copper(II) complexes with sodium hydroxide. acs.org This indicates that the fundamental coordination chemistry of such ligands was an active area of research.

1967: Research was published on the synthesis and properties of N'-(2-hydroxyethyl)ethylenediamine-N, N, N'-triacetic acid (HEDTA) complexes with rare earth elements, highlighting an early interest in the chelating properties of HEED derivatives for separating and studying specific groups of elements. jst.go.jp

1977: A significant development was the synthesis of a chelating ion-exchange resin where HEDTA was chemically bonded to a polymer backbone. osti.gov This research confirmed the structure via infrared spectroscopy and potentiometric titrations and demonstrated the resin's high selectivity for metal ions like copper(II), lead(II), and uranium(VI), suggesting its potential use in water purification and analysis. osti.gov

These foundational studies established HEED as a valuable ligand and a versatile building block, paving the way for the more diverse research that would follow.

Scope and Objectives of Contemporary Research on N 2 Hydroxyethyl Ethylenediamine

Advanced Synthetic Routes for N-(2-Hydroxyethyl)ethylenediamine and its Derivatives

The synthesis of this compound and its analogs can be achieved through several advanced methodologies, each offering distinct advantages in terms of starting materials, reaction conditions, and the nature of the final product.

Synthesis via Diethanolamine (B148213) and 1,2-Dichloroethane (B1671644)

A method for synthesizing N,N,N',N'-tetra(2-hydroxyethyl)ethylenediamine (THEEDA) involves the reaction of diethanolamine with 1,2-dichloroethane. google.com In this process, THEEDA hydrochloride is first prepared, followed by hydrolysis, separation, and distillation under reduced pressure to obtain the final product. google.com The molar ratio of 1,2-dichloroethane to diethanolamine is a critical parameter, with a preferred range of 2:1 to 3:1. google.com The reaction is typically carried out at temperatures between 50-120 °C and pressures from -0.1 MPa to 0.6 MPa, with reaction times ranging from 3 to 8 hours. google.com This method is noted for its simple process and cost-effectiveness. google.com

For the synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine, 2-(2-aminoethylamino)ethanol can be reacted with 2-chloroethanol (B45725) in the presence of powdered sodium carbonate. chemicalbook.com The mixture is heated to 135 °C for 25 hours. chemicalbook.com After cooling, the product is extracted and purified. chemicalbook.com

Synthesis through Ring-Opening Copolymerization

While direct synthesis of this compound via ring-opening copolymerization is not explicitly detailed in the provided context, this method is a versatile approach for creating polymers with specific functionalities. For instance, the copolymerization of norbornene derivatives with 2,3-dihydrofuran (B140613) using a Grubbs catalyst allows for the incorporation of acid-degradable enol ether linkages into the polymer backbone. nih.gov This technique enables the synthesis of degradable polymers with tunable properties. nih.gov This general principle of controlled ring-opening metathesis polymerization (ROMP) could potentially be adapted for the synthesis of polymers containing the this compound moiety by using suitably functionalized monomers.

Precursor Role in Room-Temperature Ionic Liquid Synthesis

This compound serves as a key precursor in the synthesis of novel room-temperature ionic liquids (RTILs). sigmaaldrich.comsigmaaldrich.combozok.edu.tr Specifically, acetate and formate ammonium salts of this compound have been synthesized. sigmaaldrich.comsigmaaldrich.combozok.edu.tr These include 2-(2-hydroxyethylamino)-ethanaminium formate, 2-amino-N-(2-hydroxyethyl)-ethanaminium formate, and 2-(2-hydroxyethylamino)-ethanaminium acetate. bozok.edu.tr The synthesis of these ionic liquids involves the reaction of this compound with the corresponding acid. The resulting structures are then characterized using various analytical techniques. bozok.edu.tr

Synthesis of Substituted this compound Analogs

Substituted analogs of this compound can be synthesized through various routes. One method involves the reductive amination of a primary or secondary amine with a reducing sugar in the presence of hydrogen and a supported hydrogenation catalyst. google.com This approach allows for the production of N-substituted acyclic ethylene (B1197577) diamines. google.com

Another strategy for creating substituted ethylenediamine (B42938) derivatives is through a multi-step chemical synthesis. For example, inhibitors of farnesyltransferase have been developed based on a 4-fold substituted ethylenediamine scaffold. nih.gov The synthesis of these complex molecules involves steps such as the arylation of mono-N-Boc-ethylenediamine, followed by deprotection and subsequent reactions like sulfonylation and alkylation or reductive amination to introduce various substituents. nih.gov

Reaction Mechanisms and Kinetics in this compound Formation

The formation of this compound and its derivatives involves various reaction mechanisms, the understanding of which is crucial for controlling the reaction and optimizing the yield.

The synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) from ethylenediamine and ethylene oxide proceeds via a nucleophilic substitution reaction under alkaline conditions. The reaction kinetics are enhanced by alkaline catalysts like NaOH.

The kinetics of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine have been studied. These reactions involve a rapid equilibrium between N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine and a hydroxy-amine intermediate. rsc.org This is followed by coupling, which can lead to a mixture of dye products depending on the pH and coupler concentration. rsc.org

In the context of metal complexes, the substitution reactions of square planar complexes, which can be formed with ligands like this compound, often proceed through an associative SN2 mechanism. cbpbu.ac.in This is supported by the ability of the metal center to accommodate an incoming ligand to form a five-coordinate intermediate. cbpbu.ac.in

The kinetics of the oxidation of a cobalt complex containing a derivative of this compound by copper(II) ions have been studied under pseudo-first-order conditions. researchgate.net The reaction rate showed a half-order dependence on the concentration of Cu(II) and a positive dependence on the acid concentration. researchgate.net

Understanding reaction kinetics often involves analyzing the rate laws. For complex reactions, such as those with intermediates or parallel pathways, the observed rate can depend on the relative rates of the individual steps. libretexts.org For instance, in consecutive reactions, the concentration of the intermediate product depends on the rate constants of its formation and subsequent consumption. libretexts.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its derivatives.

In the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine from diethanolamine and 1,2-dichloroethane, key parameters to optimize include the molar ratio of reactants, temperature, pressure, and reaction time. google.com A molar ratio of 1,2-dichloroethane to diethanolamine of 2:1 to 3:1, a temperature of 50-120 °C, a pressure of -0.1 to 0.6 MPa, and a reaction time of 3-8 hours are considered preferable. google.com

For the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine from ethylenediamine and ethylene oxide, maintaining the temperature at 50–70°C is crucial to minimize side reactions, and using alkaline catalysts can lead to yields greater than 85%.

In the synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine, a reaction temperature of 135 °C and a reaction time of 25 hours are employed. chemicalbook.com

The synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide from palm oil and this compound is carried out at 140°C for 2 hours with a 3:1 molar ratio of the amine to oil. researchgate.net

For the synthesis of N-(2-hydroxyethyl)piperazine from monoethanolamine and diethanolamine, the reaction is conducted at a temperature of 125°-250° C and under a pressure of 300-800 psig in the presence of a hydrogen atmosphere and a specific hydrogenation-dehydrogenation catalyst. google.com

The following table summarizes the optimized reaction conditions for various syntheses involving this compound and its derivatives:

ProductReactantsCatalyst/ReagentTemperature (°C)PressureTime (h)Molar RatioYield
N,N,N',N'-tetra(2-hydroxyethyl)ethylenediamine Diethanolamine, 1,2-Dichloroethane-50-120-0.1 - 0.6 MPa3-81,2-Dichloroethane:Diethanolamine = 2:1 - 3:1-
N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine Ethylenediamine, Ethylene oxideNaOH50-70--->85%
N,N'-bis(2-hydroxyethyl)ethylenediamine 2-(2-aminoethylamino)ethanol, 2-chloroethanolSodium carbonate135-25-40.7%
Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide Palm oil, this compound-140-2Amine:Oil = 3:1-
N-(2-hydroxyethyl)piperazine Monoethanolamine, DiethanolamineHydrogenation-dehydrogenation catalyst125-250300-800 psig-Varied-

Green Chemistry Approaches in this compound Production

Traditional synthesis methods for AEEA and its derivatives have often involved processes with significant environmental drawbacks, such as the use of hazardous reagents and the generation of substantial waste streams. In contrast, green chemistry strategies prioritize the use of renewable feedstocks, atom economy, and the use of catalysts that allow for milder reaction conditions and can be recycled and reused.

A notable green approach to synthesizing AEEA involves the reaction of anhydrous ethylenediamine with methyl glycolate. This method is described as environmentally friendly due to its high conversion rate, good selectivity, and reduced waste generation. The process typically employs a basic catalyst and is followed by a hydrogenation step to yield the final product. nus.edu.sg This pathway avoids the use of harsh chemicals and proceeds with high efficiency.

Another significant development in the green synthesis of AEEA derivatives, specifically N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED), is the reaction of ethylenediamine with ethylene oxide in the absence of water. google.com This process utilizes saturated C3-C9 alcohols as solvents, which leads to high selectivity and yield of the desired product. google.com By avoiding an aqueous medium, the formation of by-products is significantly reduced. google.com While one patented method describes a "green" synthesis of THEED from diethanolamine and 1,2-dichloroethane, the use of chlorinated hydrocarbons is often debated within the principles of green chemistry. google.com

The use of ionic liquids (ILs) represents another frontier in the green synthesis and application of AEEA. Ionic liquids based on this compound have been synthesized and investigated for their potential as catalysts and solvents in various organic reactions. researchgate.net Their low volatility, thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents.

The catalytic amination of ethylene glycol is another green route that is being explored for the production of ethylenediamine, a precursor to AEEA. This method is considered economical and environmentally benign compared to traditional routes. The process often utilizes supported metal and multimetallic catalysts, solid acid catalysts, or ionic liquids to facilitate the reaction.

Research Findings on Green Synthesis Methods

The following table summarizes key research findings for various green synthetic methodologies for this compound and its derivatives.

ProductReactantsCatalyst/SolventReaction ConditionsYield/SelectivityGreen AspectsReference
This compound Anhydrous ethylenediamine, Methyl glycolateBasic catalyst, Hydrogenation catalyst (e.g., Raney copper)Temperature: 25°C (addition), 170°C (hydrogenation); Pressure: 5±0.5MPa (hydrogenation)High conversion and selectivityEnvironmentally friendly, less waste nus.edu.sg
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) Ethylenediamine, Ethylene oxideSaturated C3-C9 alcoholsTemperature: 120-220°C; Pressure: 2-60 barHigh yield and selectivityAvoids aqueous medium, reduces by-products google.com
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) Diethanolamine, 1,2-Dichloroethane-Temperature: 50-120°C; Pressure: -0.1-0.6 MPa-Claimed as a green process google.com
N-(2-hydroxyethyl)-ethylenediamine-based Ionic Liquids This compound, various acids---Potential as green catalysts and solvents researchgate.net

Applications of N 2 Hydroxyethyl Ethylenediamine in Advanced Materials and Processes

Role in Chelating Agents and Sequestration

N-(2-Hydroxyethyl)ethylenediamine is a key building block in the synthesis of powerful chelating agents. thermofisher.comsigmaaldrich.com These agents are chemical compounds that can form multiple stable bonds to a single metal ion, effectively sequestering it and controlling its reactivity in a solution. This property is invaluable in numerous industrial and environmental applications.

One of the most significant derivatives of this compound is this compound-N,N',N'-triacetic acid, commonly known as HEDTA. sigmaaldrich.com HEDTA is an aminopolycarboxylic acid that acts as a potent chelating agent, capable of forming stable complexes with a variety of metal ions. The efficiency of HEDTA in binding with metal ions is highly dependent on the pH of the solution, with stronger complexes generally forming at lower pH levels. nih.gov

The formation of these stable complexes is critical in various applications, from industrial processes to environmental remediation. The ability of HEDTA to sequester metal ions prevents unwanted chemical reactions and precipitation, thereby maintaining the stability and efficacy of chemical formulations.

In the realm of water treatment, HEDTA plays a vital role in controlling the effects of metal ions. It is utilized to prevent the formation of scale and mineral deposits in boilers and cooling systems by sequestering calcium and magnesium ions. nih.gov This not only improves the efficiency of the equipment but also extends its operational lifespan.

Furthermore, HEDTA is employed in environmental remediation efforts to remove heavy metals from contaminated soil and water. sigmaaldrich.com By forming stable, water-soluble complexes with toxic heavy metals, HEDTA facilitates their extraction and subsequent treatment, mitigating their harmful impact on ecosystems.

Application AreaFunction of HEDTA
Water Treatment Prevents scale formation in boilers and cooling towers by sequestering Ca²⁺ and Mg²⁺ ions. nih.gov
Environmental Remediation Facilitates the removal of heavy metals from contaminated soil and water by forming stable, soluble complexes. sigmaaldrich.com
Agriculture Used in fertilizers to keep micronutrients like iron soluble and available for plant uptake, especially in alkaline soils. nih.gov

The strong chelating properties of HEDTA are also harnessed in analytical chemistry for the detection and quantification of metal ions. By forming distinct complexes with different metal ions, HEDTA can be used in various analytical techniques to determine the concentration of these ions in a sample. nih.gov

Several methods are employed for the analysis of metal-HEDTA complexes, including:

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) : This technique is used to quantify the concentration of chelated metal ions. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy : This method can measure the chelation of certain metal ions, such as Fe²⁺. nih.gov

Ion Chromatography-Electrospray Mass Spectrometry (IC-MS) : This advanced method allows for the separation and quantification of various metal-EDTA complexes, a principle that can be extended to HEDTA complexes. acs.org

These analytical methods are crucial for quality control in various industries and for monitoring environmental pollution.

Precursor for Specialty Chemicals and Additives

Beyond its role in the synthesis of chelating agents, this compound serves as a versatile precursor for a range of other specialty chemicals and additives that are integral to numerous industrial products and processes. thermofisher.com

This compound is an important intermediate in the manufacture of additives for lubricating oils and fuels. thermofisher.com In lubricants, derivatives of this compound can function as dispersants and corrosion inhibitors. Dispersants are crucial for keeping soot and other contaminants suspended in the oil, preventing them from depositing on engine parts and ensuring the longevity and efficiency of the engine. routledge.com Corrosion inhibitors form a protective film on metal surfaces, shielding them from the corrosive effects of moisture and acidic byproducts of combustion.

In fuels, additives derived from this compound can act as detergents, helping to keep fuel injectors and intake valves clean, which leads to improved engine performance and fuel economy.

The dual functionality of this compound makes it a valuable precursor in the synthesis of surfactants and fabric softeners. thermofisher.com Surfactants derived from this compound can be used in a variety of cleaning products due to their ability to lower the surface tension of water, allowing it to better wet surfaces and remove dirt and grime.

In the textile industry, derivatives of this compound are used to create fabric softeners. These compounds, often in the form of amidoamines, impart a soft feel to fabrics and reduce static cling. epo.org For instance, bis(tallow amidoethyl)-2-hydroxyethyl amine is an example of an amidoamine fabric softener derived from this precursor. epo.org

Additive TypeFunction
Lube Oil Additives Acts as a precursor for dispersants and corrosion inhibitors. thermofisher.comroutledge.com
Fuel Additives Used in the synthesis of detergent additives for engine cleanliness. thermofisher.com
Surfactants Forms the basis for surfactants used in various cleaning applications. thermofisher.com
Fabric Softeners A key component in the production of amidoamine-based fabric softeners. thermofisher.comepo.org

Cross-linked Organic Intermediates for Polyurethane Foams

This compound (AEEA) serves as a crucial component in the formation of cross-linked organic intermediates, which are integral to the synthesis of polyurethane foams. These foams are created through the reaction of a polyisocyanate with an isocyanate-reactive component, such as a polyol or water. epo.org The inclusion of cross-linking agents is essential for developing the three-dimensional network structure that gives the foam its characteristic properties. sigmaaldrich.com

The use of specific cross-linking agents can be tailored to achieve desired foam characteristics. For example, in flexible polyurethane foams, additives with multiple isocyanate-reactive hydrogen atoms, a specific hydroxyl number, and a certain ethylene (B1197577) oxide content are used to increase compressive strength. google.com The chemical structure of the cross-linking agent plays a vital role in the final network characteristics of the polymer. jcsp.org.pk

Wetting Agents and Plasticizers

This compound and its derivatives are utilized in various applications, including as intermediates in the manufacture of surfactants. fishersci.comfishersci.co.uk Surfactants are key components of wetting agents, which are critical in processes like the production of aqueous coatings and inks. elementis.com Wetting agents function by reducing the surface tension of a liquid, allowing it to spread more easily across a solid surface. elementis.com The effectiveness of a wetting agent is determined by its ability to lower the contact angle between the liquid and the solid. elementis.com

While direct research on AEEA as a primary wetting agent or plasticizer is limited in the provided results, its role as a precursor to surfactants is well-established. fishersci.comfishersci.co.uk Surfactants, which can be synthesized from AEEA, are essential for achieving uniform coverage and adhesion of coatings on various substrates. elementis.com

Adsorbents for Gas Capture and Separation

This compound (AEEA) has demonstrated significant potential as a key component in the development of adsorbents for gas capture and separation, particularly for carbon dioxide (CO2).

Carbon Dioxide Capture from Biogas

AEEA has been effectively used to create solid amine adsorbents for capturing CO2 from biogas. In one study, AEEA was loaded onto a porous resin (ADS-17) through an impregnation method. researchgate.netdntb.gov.ua This cost-effective adsorbent showed a high capacity for CO2 adsorption. researchgate.netdntb.gov.ua Research has shown that the performance of the adsorbent is influenced by factors such as the amount of amine loaded, the adsorption temperature, and the gas flow rate. researchgate.netdntb.gov.ua

Under optimized conditions, the adsorbent demonstrated a significant CO2 adsorption capacity. researchgate.netdntb.gov.ua Furthermore, the adsorbent maintained good performance even after multiple regeneration cycles, indicating its stability and potential for practical use in biogas purification. researchgate.netdntb.gov.ua The goal of this process is to separate CO2 from biogas to obtain high-purity methane (B114726) (CH4), which enhances the value of biogas projects. researchgate.net

Table 1: CO2 Adsorption Capacity of AEEA-based Adsorbent

Parameter Condition CO2 Adsorption Capacity
Amine Loading 40% 149.36 mg/g
Adsorption Temperature 25°C
Gas Flow Rate 150 mL/min

Data sourced from a study on amine adsorbents for CO2 capture from simulated biogas. researchgate.netdntb.gov.ua

Role in Amine Scrubbing for Post-Combustion Carbon Capture

Amine scrubbing is a leading technology for post-combustion CO2 capture from sources like power plants. globalccsinstitute.comufba.br this compound has been identified as a component in some amine-based solvent systems for this purpose. ufba.br In these systems, the amine solution absorbs CO2 from the flue gas in an absorber column. The CO2-rich solution is then heated in a stripper column to release the captured CO2, and the regenerated amine solution is recycled. ufba.br

However, the process can lead to the formation of degradation products. This compound has been noted as one of the heavier degradation products in some simulations, although its emission levels were found to be extremely low, particularly with the use of a water wash system. globalccsinstitute.com The management of such degradation products is an important consideration in the long-term operation of amine scrubbing plants. globalccsinstitute.comutexas.edu

Absorption of Acidic Compounds and Gases

The presence of both primary and secondary amine groups, as well as a hydroxyl group, in the this compound molecule makes it effective in absorbing acidic gases. researchgate.net This capability is central to its application in carbon dioxide capture, as CO2 is an acidic gas. The amine functional groups react with CO2 to form carbamates, effectively removing it from a gas stream. researchgate.net

The research into solid amine adsorbents using AEEA highlights its ability to capture CO2. The study demonstrated that an adsorbent with a 40% AEEA loading achieved a CO2 adsorption capacity of 149.36 mg/g. researchgate.netdntb.gov.ua This indicates a strong interaction between the AEEA-impregnated resin and the acidic CO2 gas. researchgate.net

Polymeric Applications and Modifications

The unique chemical structure of this compound and its derivatives allows for their integration into polymeric systems, leading to materials with tailored properties for specific advanced applications. These applications range from sophisticated biomedical uses, such as gene delivery, to the modification of bio-based polymers for improved processability.

Copolymers of Ethylene Imine and N-(2-Hydroxyethyl)-Ethylene Imine as Gene Delivery Systems

The development of safe and efficient non-viral vectors is a significant focus in gene therapy. Copolymers synthesized from ethylene imine and N-(2-hydroxyethyl)-ethylene imine have been investigated as promising candidates for this purpose. nih.govacs.orgacs.org These cationic polymers can effectively condense negatively charged DNA into nanoparticles, facilitating its entry into cells. nih.gov

A series of copolymers, poly[(ethylene imine)-co-N-(2-hydroxyethyl-ethylene imine)], were synthesized through acid-catalyzed ring-opening copolymerization of aziridine (B145994) and N-(2-hydroxyethyl)-aziridine in an aqueous solution. nih.govacs.org These copolymers were characterized using various analytical techniques, including gel permeation chromatography with multi-angle laser light scattering (GPC-MALLS), nuclear magnetic resonance (¹H- and ¹³C NMR), infrared spectroscopy (IR), and potentiometric titration. nih.govacs.orgacs.org

Research has focused on understanding the structure-function relationship of these copolymers to optimize their performance as gene delivery systems. nih.govacs.org A key finding is that the degree of branching in the copolymer structure, which increases with a higher ratio of ethylene imine, plays a crucial role in its functionality. nih.gov

Key Research Findings:

DNA Condensation and Complex Formation: Copolymers with a higher degree of branching demonstrated stronger complexation and condensation of DNA. nih.govacs.org This is attributed to the increased density of primary and secondary amines, which enhances the polymer's basicity and buffer capacity. The resulting polymer/DNA complexes were also smaller in size. nih.gov

Transfection Efficiency: The transfection efficiency, tested using a reporter plasmid in mouse fibroblast cells, was found to be higher for the more branched polymers. nih.govacs.org This suggests that the enhanced ability to condense DNA and the increased protonation of the polymer are important factors for successful gene expression. nih.gov

Cytotoxicity: In contrast to transfection efficiency, the in vitro cytotoxic effects and the hemolysis of red blood cells decreased with a lower degree of branching. nih.govacs.org This indicates a trade-off between the efficiency of gene delivery and the safety profile of the copolymer.

Copolymer PropertyEffect of Increased Branching (Higher Ethylene Imine Ratio)Reference
Molecular Weight Relatively low, around 2000 Da nih.govacs.org
pKa and Buffer Capacity Increased nih.govacs.org
DNA Complexation Stronger nih.govacs.org
Polymer/DNA Complex Size Smaller nih.gov
Transfection Efficiency Higher nih.govacs.org
Cytotoxicity Increased nih.gov
Hemolysis Increased nih.gov

These findings underscore the importance of precisely controlling the copolymer structure to balance high transfection efficiency with low cytotoxicity for gene delivery applications. nih.gov

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine as a Plasticizer for Thermoplastic Starch

Thermoplastic starch (TPS) is a biodegradable material derived from starch, a readily available and renewable resource. However, native starch is brittle and requires the addition of plasticizers to be processed into a flexible thermoplastic material. rug.nl Plasticizers work by reducing the internal hydrogen bonding between starch polymer chains, thereby increasing the material's flexibility and processability. nih.gov While common plasticizers include glycerol, sorbitol, and glycols, research has explored novel plasticizers to enhance the properties of TPS. rug.nl

One such novel plasticizer is N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED). researchgate.net Research has shown that THEED can be effectively used as a plasticizer for cornstarch to prepare TPS. researchgate.net The strong interaction between THEED and starch is a key factor in its plasticizing effect.

Characterization and Findings:

Interaction with Starch: Fourier-transform infrared spectroscopy (FTIR) has confirmed a strong interaction between THEED and starch molecules. researchgate.net This is likely due to the formation of hydrogen bonds between the hydroxyl groups of THEED and the starch polymer.

Morphology: Scanning electron microscopy (SEM) images of THEED-plasticized thermoplastic starch (TDTPS) have shown that the native starch granules were completely disrupted, resulting in a homogeneous phase. researchgate.net This indicates effective plasticization and integration of THEED into the starch matrix.

Crystallinity: The crystallinity of TDTPS has been characterized using X-ray diffraction (XRD), providing insights into how the plasticizer affects the semi-crystalline structure of starch. researchgate.net

Characterization TechniqueObservation for THEED-Plasticized Thermoplastic StarchImplicationReference
Fourier-Transform Infrared Spectroscopy (FTIR) Evidence of strong interaction between THEED and starch.Effective hydrogen bonding and miscibility. researchgate.net
Scanning Electron Microscopy (SEM) Complete disruption of starch granules and formation of a homogeneous phase.Efficient plasticization and uniform material. researchgate.net
X-ray Diffraction (XRD) Characterized changes in the crystalline structure of starch.Alteration of material crystallinity due to the plasticizer. researchgate.net

The use of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine as a plasticizer represents an innovative approach to modifying the properties of thermoplastic starch, potentially leading to bio-based materials with improved performance for a variety of applications.

Environmental and Biological Research Aspects of N 2 Hydroxyethyl Ethylenediamine

Aerobic Biodecomposition in Hypersaline Wastewaters

The treatment of industrial wastewater with high salt concentrations poses a significant challenge to conventional biological treatment methods. Research into the aerobic biodegradation of various amines in hypersaline conditions has provided insights into the fate of N-(2-Hydroxyethyl)ethylenediamine, also known as N-(2-aminoethyl)ethanolamine (AEEA), in these challenging environments.

A study investigating the fate of several amines in industrial wastewaters with sodium chloride concentrations of 3% and 7% demonstrated that ethanolamines, including AEEA, were readily biodegradable under these hypersaline conditions. The biodegradation of these compounds followed first-order kinetics. The presence of hydroxyl groups in the ethanolamine (B43304) structures was found to have a positive impact on their biodegradation.

Specifically for this compound, the degradation rate was observed to be influenced by the salinity level. The study revealed that AEEA degraded faster in wastewater with a 3% NaCl concentration compared to a 7% NaCl concentration. This suggests that while the compound is biodegradable in high-salt environments, the efficiency of the process can be affected by the degree of salinity.

Table 1: Aerobic Biodegradation of this compound in Hypersaline Wastewater

ParameterObservation
Environment Hypersaline industrial wastewater
Salinity Levels Studied 3% and 7% NaCl
Biodegradability Readily biodegradable
Kinetic Model First-order kinetics
Influence of Salinity Faster degradation at 3% NaCl compared to 7% NaCl
Influence of Chemical Structure The hydroxyl group has a positive impact on biodegradation

Degradation Pathways and Byproducts

Understanding the degradation pathways of this compound is crucial for assessing its environmental persistence and the potential formation of transformation products. While specific studies focusing solely on the degradation of this compound are limited, its formation as a degradation product of other amines and the degradation of structurally similar compounds provide valuable insights.

This compound has been identified as a degradation product of monoethanolamine (MEA), a primary amine used in CO2 capture processes. The conventional thermal degradation pathway for MEA involves the formation of a carbamate, which can then cyclize to form oxazolidone. This reactive intermediate can further react to produce this compound among other products. semanticscholar.org

For diamines like this compound, a likely degradation pathway, particularly in the presence of CO2, involves the formation of a carbamate. This can be followed by intermolecular cyclization to form a cyclic urea (B33335), such as an imidazolidinone derivative. nih.gov Another potential pathway is the nucleophilic attack by a free amine on the carbamate, leading to the formation of a urea compound. semanticscholar.org The presence of oxygen, elevated temperatures, and certain metals can accelerate these degradation processes. nih.gov

Potential degradation byproducts could, therefore, include cyclic ureas and various oxidized compounds, depending on the environmental conditions.

Ecotoxicological Investigations

The assessment of a chemical's impact on the environment requires a thorough investigation of its toxicity to a range of organisms.

Toxicity to Aquatic Organisms

Specific, publicly available data on the acute toxicity of this compound to standard aquatic test organisms such as fish, daphnia, and algae is limited. Safety data sheets for related compounds sometimes indicate potential for aquatic toxicity. For instance, a safety data sheet for ethylenediamine (B42938), a structurally related compound, includes a hazard statement for being harmful to aquatic life with long-lasting effects, indicating chronic aquatic toxicity. vanderbilt.edu However, without specific LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) values for this compound, a quantitative assessment of its aquatic toxicity is not possible at this time.

Table 2: Summary of Aquatic Toxicity Data for this compound

OrganismEndpointValueSource
FishLC50 (96h)Data not available
Daphnia magnaEC50 (48h)Data not available
AlgaeEC50 (72h)Data not available

Toxicity to Terrestrial Organisms

Table 3: Summary of Terrestrial Toxicity Data for this compound

Organism/TestEndpointValueSource
Earthworm (e.g., Eisenia fetida)LC50Data not available
Soil MicroorganismsInhibition of nitrification/respirationData not available
Terrestrial PlantsGermination/growth inhibitionData not available

Biodegradation Studies in Aquatic Environments

Bio-interactions and Chelation in Biological Systems

This compound and its derivatives have been noted for their ability to interact with metal ions, a property known as chelation. The parent compound itself possesses two nitrogen atoms and a hydroxyl group which can act as ligands, allowing it to form complexes with metal ions.

Its derivative, this compound-N,N',N'-triacetic acid (HEDTA), is a well-known strong chelating agent. HEDTA is used to form stable complexes with various metal ions, including iron, copper, and zinc. This chelating ability is significant in various industrial and research applications, including the separation of elements in the nuclear fuel cycle.

The capacity of this compound to act as a ligand has been utilized in the synthesis of bimetallic polymeric complexes. Research has shown that complexes of this compound with metals like nickel and cadmium can exhibit significant biological activity, including anticancer, antibacterial, and antifungal effects. This demonstrates that the compound's ability to chelate with metals can lead to the formation of new substances with distinct biological properties.

Chelator-Induced Suppression in Photosynthetic Oxygen-Evolving Complex

The photosynthetic oxygen-evolving complex (OEC), a key component of Photosystem II (PSII), contains a manganese-calcium cluster (Mn4CaO5) responsible for catalyzing the light-driven oxidation of water. nih.govresearchgate.net The function of this complex is susceptible to inhibition by various chemical agents, including certain amine compounds.

Research has shown that amine-based chelators can inhibit photosynthetic oxygen evolution. umich.edu The mechanism of this inhibition often involves the amine binding directly to the manganese ions within the OEC. umich.edu Some amines, such as ammonia (B1221849), act as reversible inhibitors, while others can inactivate the OEC by causing the release of manganese from the complex. umich.edu The inhibitory action of amines can be competitive with the binding of essential ions like chloride, suggesting they compete for the same binding site on or near the manganese cluster. umich.edu This interaction perturbs the electron transfer necessary for water splitting. umich.edu

Furthermore, studies on other small molecules like fluoride, acetate (B1210297), and ammonia have demonstrated that they can not only inhibit oxygen evolution but also decouple it from the electron transfer chain in PSII. nih.gov This decoupling suggests that these inhibitors can interfere with the functional integrity of the OEC, potentially by disrupting the hydrogen-bonding network that surrounds the catalytic cluster and stabilizes its intermediate states. nih.govnih.gov While direct studies on this compound are not prominent in this specific area, the established reactivity of amine-containing compounds with the OEC provides a basis for understanding its potential effects as a chelating agent on photosynthetic systems.

Alleviation of Manganese Neurotoxicity

Chronic exposure to high levels of manganese can lead to a neurological disorder known as manganism, which shares some symptoms with Parkinson's disease and is associated with manganese accumulation in the brain. nih.govfrontiersin.org Chelation therapy is a primary therapeutic strategy investigated for treating manganese intoxication. This approach involves administering a chelating agent that can bind to the excess manganese ions in the body, forming a stable, water-soluble complex that can then be excreted, primarily through urine. nih.gov

Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent with a structural relationship to the ethylenediamine family, has been used with variable success in treating both acute and chronic manganese poisoning. nih.govnih.gov Studies have shown that chelation therapy with CaNa2EDTA can increase the urinary excretion of manganese. nih.govnih.gov However, its effectiveness in improving clinical neurological symptoms is inconsistent, particularly in cases of long-term exposure where irreversible neuronal damage may have occurred. nih.gove-jmd.org

A significant challenge in treating manganese-induced neurotoxicity is the limited ability of many hydrophilic chelating agents, including EDTA, to cross the blood-brain barrier and access the brain parenchyma where manganese accumulates. nih.govmdpi.com This limitation may explain the frequent observation that while blood manganese levels decrease, neurological symptoms fail to improve. nih.gov To address this, researchers have explored other chelators like para-aminosalicylic acid (PAS) and proposed strategies such as combination therapy, which would involve using a lipophilic chelator to shuttle the metal from the central nervous system into the bloodstream, where a hydrophilic agent like EDTA could then facilitate its removal from the body. nih.govmdpi.com

Interaction with DNA and Potential Therapeutic Applications

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. These metal complexes, particularly those involving palladium(II) and platinum(II), have been a focus of research for their potential as therapeutic agents, owing to their ability to interact with biological macromolecules like DNA. tandfonline.comnih.gov

The interaction of these complexes with DNA is a critical mechanism for their potential anticancer activity. Research on novel palladium(II) complexes, specifically [Pd(hydten)Cl₂] (where hydten is this compound), has demonstrated significant cytotoxic activity against several human cancer cell lines. tandfonline.com The binding of such complexes to DNA is a key step in their mode of action. tandfonline.com Spectroscopic studies are often employed to investigate the binding affinity and mode of interaction, which can include intercalation (where the complex inserts itself between the base pairs of the DNA) or groove binding. researchgate.netresearchgate.net

Anticancer, Antibacterial, and Antifungal Activities of Complexes

Complexes synthesized with this compound as a ligand have demonstrated a range of biological activities, including cytotoxic effects against cancer cells and inhibitory actions against various microbes. The coordination of the ligand to a metal center often enhances the biological activity compared to the free, uncomplexed ligand. nih.govmdpi.com

Anticancer Activity Research has shown that palladium(II) complexes of this compound exhibit notable cytotoxic activity. A study investigating the complex [Pd(hydten)Cl₂] reported its efficacy against a panel of human cancer cell lines. The results, summarized in the table below, indicate a concentration-dependent cytotoxic effect. tandfonline.com

Table 1: Cytotoxic Activity of a Palladium(II)-N-(2-Hydroxyethyl)ethylenediamine Complex

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Pd(hydten)Cl₂]HCT116 (Colon Cancer)13.87 ± 3.72 tandfonline.com
HepG2 (Liver Cancer)20.30 ± 0.46 tandfonline.com
T24 (Bladder Cancer)29.83 ± 2.16 tandfonline.com
A549 (Lung Cancer)36.70 ± 5.62 tandfonline.com

Antibacterial and Antifungal Activities The incorporation of this compound into metal complexes has also been shown to yield compounds with significant antimicrobial properties. A study on a copper(II) complex incorporating both this compound and sulfamethazine (B1682506) investigated its activity against several bacterial and fungal strains using the microdilution method. researchgate.net The results showed that the complex possessed inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net This enhancement of bioactivity upon complexation is a common theme in medicinal inorganic chemistry. nih.govscispace.com

Table 2: Antimicrobial Activity of a Copper(II)-N-(2-Hydroxyethyl)ethylenediamine-Sulfamethazine Complex

Organism TypeTest OrganismActivityReference
Gram-positive BacteriaStaphylococcus aureusActive researchgate.net
Bacillus subtilisActive researchgate.net
Gram-negative BacteriaPseudomonas aeruginosaActive researchgate.net
Escherichia coliActive researchgate.net
FungiCandida albicansActive researchgate.net
Aspergillus flavusActive researchgate.net

Advanced Analytical and Computational Studies of N 2 Hydroxyethyl Ethylenediamine

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structural and electronic characteristics of N-(2-Hydroxyethyl)ethylenediamine (hydeten) and its complexes. Different spectroscopic methods provide complementary information on vibrational modes, electronic transitions, and the environment of paramagnetic centers.

IR and UV-Vis Spectroscopy in Complex Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to confirm the coordination of this compound to metal centers and to probe the electronic structure of the resulting complexes.

In the analysis of novel cyano-bridged Ni(II) and Cu(II) compounds incorporating hydeten, IR spectroscopy confirms the presence of the ligand. atauni.edu.trresearchgate.net The spectra of these complexes show characteristic vibrational bands corresponding to the N-H, C-H, C-N, and O-H groups of the hydeten ligand, often with shifts in frequency upon coordination to the metal ion. For instance, in saccharinato complexes of various transition metals, the IR spectra help in understanding the coordination behavior of the hydeten ligand. researchgate.net

UV-Vis spectroscopy provides information about the d-d electronic transitions within the metal centers and charge-transfer bands. The positions and intensities of these bands are indicative of the coordination geometry around the metal ion. For example, in saccharinato complexes with Mn(II), Co(II), Ni(II), and Cu(II), the UV-Vis spectra, in conjunction with magnetic moment data, help to elucidate the coordination environment of the metal ions. researchgate.net

The following table summarizes characteristic IR spectral data for a complex containing this compound, illustrating the assignment of key vibrational bands.

Wavenumber (cm⁻¹)Assignment
3440ν(O-H)
3323-3275ν(N-H)
2939-2875ν(C-H)
1580δ(NH₂)
1076ν(C-N)
1045ν(C-O)

This table is representative and compiled from typical data for hydeten complexes.

EPR and NMR Spectroscopy in Coordination Mode Analysis

Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for detailed analysis of the coordination environment, particularly in paramagnetic and diamagnetic systems, respectively.

EPR spectroscopy is especially useful for studying complexes of paramagnetic metal ions like Cu(II). In a study of cyano-bridged Cu(II)-Ni(II) and Cu(II)-Pd(II) complexes with this compound, EPR spectra revealed that the Cu(II) ion is located in a tetragonally distorted octahedral site. atauni.edu.trresearchgate.net The ground state of the paramagnetic electron was determined to be d(x²-y²), providing precise information about the electronic structure and local geometry around the copper center. atauni.edu.trresearchgate.net The analysis of the g-tensor values from the EPR spectrum allows for a detailed understanding of the magnetic properties and the nature of the metal-ligand bonding.

While less commonly applied to the paramagnetic complexes of hydeten itself, NMR spectroscopy is crucial for characterizing the ligand and its diamagnetic complexes. For derivatives such as this compound-N,N',N'-triacetic acid trisodium (B8492382) salt, ¹H NMR provides definitive structural information by showing chemical shifts and coupling patterns for the various protons in the molecule. chemicalbook.com

Fourier-Transform Infrared Spectroscopy in Material Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique for the characterization of materials incorporating this compound or its derivatives. Its ability to identify functional groups makes it ideal for confirming the structure and integration of the molecule into larger systems.

For example, FTIR was used to confirm the structure of a chelating ion-exchange resin where N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), a derivative of hydeten, was chemically bonded to a polymer support. researchgate.net The presence of characteristic ester and carboxylic acid bands in the FTIR spectrum verified the successful synthesis of the functional material.

Crystallographic Analysis for Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for chemical compounds, revealing precise bond lengths, bond angles, and three-dimensional arrangements of atoms. This technique has been instrumental in understanding the coordination chemistry of this compound.

Crystallographic studies have shown that hydeten can act as a bidentate or tridentate ligand. In trans-bis(saccharinato)bis{N-(2-hydroxyethyl)-ethylenediamine} complexes of copper(II) and cadmium(II), the hydeten ligand coordinates as a bidentate N-donor ligand through its two nitrogen atoms, with the ethanol (B145695) group not participating in coordination. researchgate.net The metal ions in these complexes adopt an octahedral geometry. researchgate.net

Conversely, in a zinc(II) terephthalate (B1205515) complex, each hydeten ligand acts as a tridentate ligand, coordinating through the two nitrogen atoms and the oxygen atom of the hydroxyl group. aip.org In a one-dimensional polymeric cyano-bridged copper(II) complex, {[Cu(hydeten)₂(μ-CN)₂Ni(CN)₂]n}, X-ray diffraction revealed a chain structure where the hydeten ligand is part of the copper coordination sphere. atauni.edu.trresearchgate.net

The table below presents selected crystallographic data for a copper(II) complex of this compound, highlighting the key structural parameters.

Parameter[Cu(sac)₂(HydEt-en)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.073
b (Å)16.425
c (Å)8.851
β (°)116.14
Z2

Data sourced from a study on metal complexes of saccharin (B28170) with the N-(2-hydroxyethyl)-ethylenediamine ligand. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data, providing insights into the geometric and electronic properties of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used for geometrical optimization, allowing for the prediction of the most stable three-dimensional structure of a molecule, and for calculating its electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO). nih.govesqc.org

For derivatives of this compound, such as N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine (THEEN), DFT calculations have been successfully employed. rsc.org In a study of a lanthanum(III) picrate (B76445) complex with THEEN, geometrical optimization was performed using the B3LYP functional. rsc.org The computationally optimized structural parameters showed good agreement with the data obtained from single-crystal X-ray analysis, validating the theoretical approach. rsc.org

Furthermore, these DFT calculations provide the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A larger energy gap implies higher stability and lower reactivity. For the La(III) complex and the proton-transfer compound of THEEN, the calculated HOMO-LUMO gaps indicated that both species are stable. rsc.org

HOMO-LUMO Studies for Stability Prediction

The stability of a chemical compound is intrinsically linked to its electronic structure. A key theoretical approach to understanding this is through the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for predicting the stability and reactivity of a molecule. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. colab.ws Conversely, a small energy gap indicates that a molecule is more polarizable, less stable, and more chemically reactive. mdpi.comsigmaaldrich.com

Molecular Docking Analysis for Bio-interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in understanding the potential bio-interactions of a compound at a molecular level and is a cornerstone of structure-based drug design. rsc.org

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results are analyzed based on parameters such as binding energy (measured in kcal/mol) and the formation of non-covalent interactions like hydrogen bonds and pi-alkyl bonds. researchgate.net A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein target. researchgate.net The stability of these docked complexes can be further validated through molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. rsc.org

This powerful in silico approach allows for the screening of large libraries of compounds against biological targets, helping to identify potential lead molecules for therapeutic applications. rsc.org Although molecular docking is a standard method for assessing bio-interactions, specific studies detailing the molecular docking analysis of this compound with protein targets were not identified in the reviewed scientific literature.

Computational Modeling of Degradation Products

Computational modeling provides a powerful framework for studying the degradation of chemical compounds and predicting the formation of their degradation products over time and space. These models are particularly useful for understanding the long-term behavior of substances in various environments.

A common approach involves using mathematical models based on reaction-diffusion equations, which can be implemented in Finite Element (FE) simulation platforms. These models simulate the chemical reactions responsible for the breakdown of the parent compound and the subsequent diffusion of the resulting degradation products. Key components of such a model include:

A reaction equation representing the primary degradation mechanism, such as hydrolysis.

A reaction-diffusion equation to map the concentration distribution of the degradation products.

Expressions for parameters like the diffusion coefficient, which may change as the degradation process alters the surrounding matrix.

These computational models are built on a set of assumptions, for example, that the penetration of a reactant like water is faster than the degradation kinetics. The model's parameters can be calibrated and validated using experimental data to ensure the simulation accurately reflects real-world processes. While this methodology is applicable for studying the environmental fate of many chemicals, specific computational models detailing the degradation pathways and products of this compound were not found in the available literature.

Potentiometric and Microcalorimetric Studies for Thermodynamic Analysis

Potentiometric and microcalorimetric techniques are fundamental in determining the thermodynamic parameters of chemical complexation in solution. Potentiometry is widely used to measure equilibrium constants, while microcalorimetry directly measures the enthalpy changes (ΔH) associated with reactions.

Studies on this compound-N,N′,N′-triacetic acid (HEDTA), a derivative of this compound, demonstrate the power of these methods. Potentiometric titrations have been employed to determine the protonation constants of HEDTA at various temperatures and the stability constants of its complexes with metal ions like U(VI), Np(V), and various lanthanides. For example, in the complexation of Np(V) with HEDTA, spectrophotometry was used to determine the equilibrium constants for the formation of three distinct complex species.

Microcalorimetry complements these findings by providing direct measurement of the reaction enthalpies. For the Np(V)-HEDTA system, the enthalpies of complexation were determined to be -8.0 kJ mol⁻¹ for the NpO₂L²⁻ complex and -2.2 kJ mol⁻¹ for the NpO₂(HL)⁻ complex. These thermodynamic data (equilibrium constants, enthalpy, and entropy) are crucial for understanding the speciation and coordination chemistry of these complexes in aqueous solutions.

Table 1: Thermodynamic Data for the Complexation of Np(V) with HEDTA at 25 °C This interactive table summarizes key thermodynamic parameters determined from potentiometric and microcalorimetric studies.

Complex SpeciesLog KΔH (kJ mol⁻¹)
NpO₂L²⁻6.91 ± 0.06-8.0 ± 2.0
NpO₂(HL)⁻4.28 ± 0.03-2.2 ± 2.0
(NpO₂)₂(OH)₂L₂⁶⁻-4.93 ± 0.03N/A
(Data sourced from reference)

Polarographic Studies of Chelates

Polarography is an electrochemical technique used to study the redox behavior of substances in solution. It has been effectively applied to investigate the characteristics of metal chelates formed with derivatives of this compound.

A systematic study of the direct current (d.c.) polarographic behavior of the Copper(II) chelate with this compound-N,N′,N′-triacetate (EDTA-OH) provides significant insights. In an EDTA-OH solution, the Cu(II) ion exhibits a single, well-defined polarographic wave. This wave corresponds to a two-electron reduction process, indicating a specific and consistent electrochemical reaction at the dropping mercury electrode.

The characteristics of the polarographic wave, such as its height and potential, are influenced by factors like the pH of the solution. This dependency allows for a detailed analysis of the chelation chemistry and the stability of the complex under different conditions. In contrast, studies with other similar ligands like 2,2′-ethylenedioxybis[ethyliminodi(acetate)] (GEDTA) show more complex behavior with two distinct waves, highlighting the unique electrochemical signature of the EDTA-OH chelate.

Table 2: Polarographic Behavior of the Cu(II)-EDTA-OH Chelate This interactive table outlines the key findings from the polarographic study.

AnalyteObservationInterpretation
Copper(II) in EDTA-OH SolutionSingle, well-defined waveTwo-electron reduction process
(Data sourced from reference)

Q & A

Q. What are the common synthetic routes for N-(2-Hydroxyethyl)ethylenediamine (HEEDA), and how do reaction conditions influence yield?

HEEDA is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethylene oxide with ethylenediamine under controlled pH (8–10) and temperature (40–60°C) yields HEEDA with minimal byproducts. Reaction kinetics are sensitive to stoichiometric ratios, solvent polarity, and catalyst presence (e.g., alkali metals). Post-synthesis purification via fractional distillation or ion-exchange chromatography improves purity (>99%) .

Q. What spectroscopic and chromatographic methods are used to characterize HEEDA and its derivatives?

  • LC-MS/MS : Reverse-phase chromatography (e.g., HyperCarb column) with MRM detection quantifies HEEDA in complex matrices, achieving detection limits <1 ppm. Mobile phases often combine methanol/water with formic acid to enhance ionization .
  • NMR : 1^1H and 13^13C NMR identify structural features, such as hydroxyl (-OH) and amine (-NH2_2) groups. Chemical shifts at δ 2.6–3.1 ppm (methylene protons adjacent to amines) and δ 3.6–3.8 ppm (hydroxyethyl group) are diagnostic .

Q. How does HEEDA function as a ligand in coordination chemistry, and what metal complexes are commonly studied?

HEEDA acts as a tridentate ligand via its two amine groups and hydroxyl oxygen. It forms stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}, Pt2+^{2+}), which are characterized by UV-vis spectroscopy (d-d transitions) and cyclic voltammetry. Stability constants (log K ~8–10) depend on pH and counterion effects. These complexes are used in catalytic systems and supramolecular assemblies .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize HEEDA-based ligand design for selective metal binding?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structures, predicting charge distribution and bond strengths in HEEDA-metal complexes. Exact exchange terms improve accuracy for thermochemical properties (e.g., Gibbs free energy of complexation). Computational results guide experimental synthesis by identifying favorable coordination geometries (e.g., octahedral vs. square planar) .

Q. What experimental strategies resolve contradictions in reported biodegradation rates of HEEDA in hypersaline environments?

Discrepancies arise from variable salinity (10–30% NaCl), microbial consortia, and analytical methods. Controlled studies using isotopically labeled 15^{15}N-HEEDA with LC-MS/MS tracking can differentiate abiotic vs. microbial degradation pathways. Kinetic modeling (e.g., Monod equation) quantifies rate dependencies on oxygen availability and microbial adaptation phases .

Q. How do conformational changes in HEEDA-functionalized calixarenes affect DNA binding efficiency?

In calixarene derivatives (e.g., p-tert-butylthiacalix[4]arene), HEEDA's flexibility enables "cone" or "1,3-alternate" conformations. Surface plasmon resonance (SPR) and fluorescence quenching assays measure DNA affinity (Kd_d values). Molecular dynamics simulations reveal that the 1,3-alternate conformation enhances groove binding via electrostatic interactions with phosphate backbones .

Q. What methodological challenges arise in quantifying HEEDA degradation intermediates, and how are they addressed?

Degradation byproducts (e.g., ethylenediamine, glycine derivatives) co-elute with HEEDA in standard HPLC methods. Using hydrophilic interaction liquid chromatography (HILIC) with high-resolution Q-TOF-MS improves separation and identifies unknown metabolites via exact mass (<5 ppm error). Isotope dilution with deuterated internal standards (e.g., HEEDA-d8_8) corrects matrix effects .

Safety and Best Practices

Q. What are the critical safety protocols for handling HEEDA in laboratory settings?

HEEDA is hygroscopic and corrosive (H314/H317). Use inert-atmosphere gloveboxes for air-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves, goggles, and vapor-resistant aprons. Spills require neutralization with dilute acetic acid followed by adsorption (vermiculite) and disposal as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.